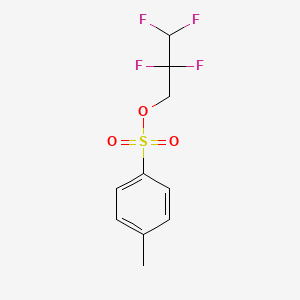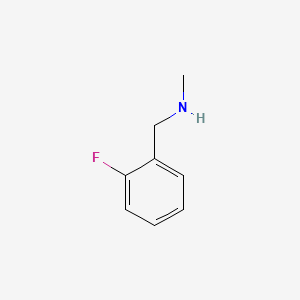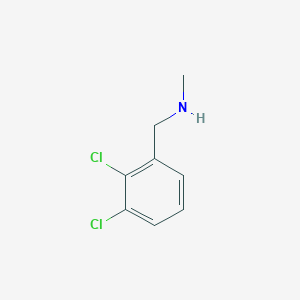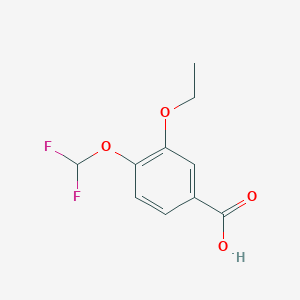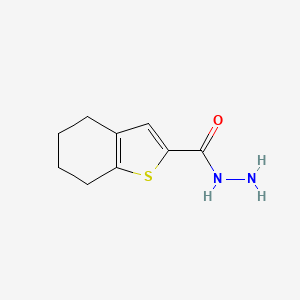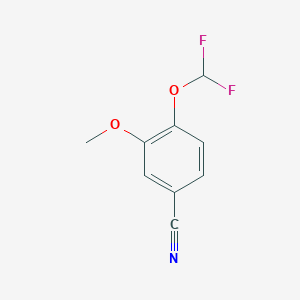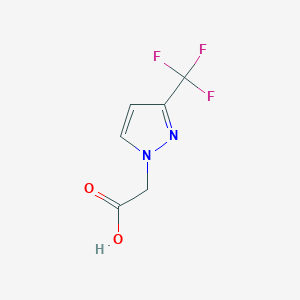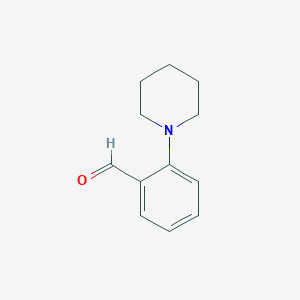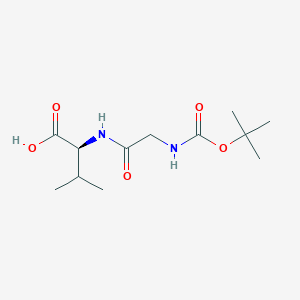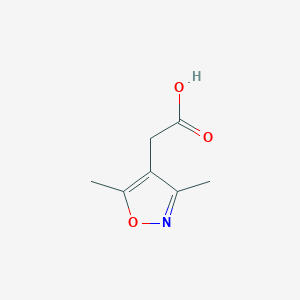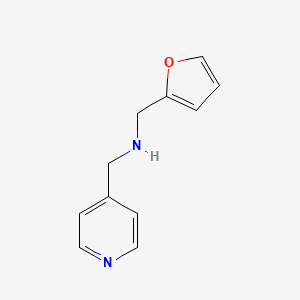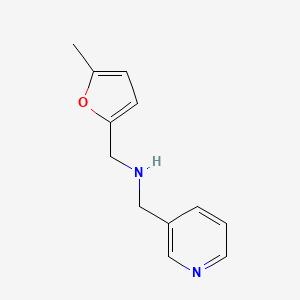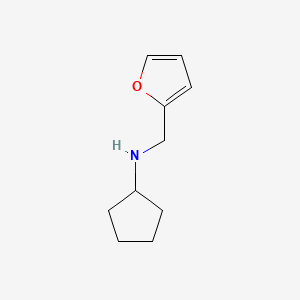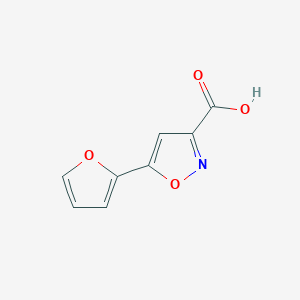
5-(2-呋喃基)异恶唑-3-羧酸
概述
描述
5-(2-Furyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a furan ring and an isoxazole ringThe molecular formula of 5-(2-Furyl)isoxazole-3-carboxylic acid is C8H5NO4, and it has a molecular weight of 179.13 g/mol .
科学研究应用
5-(2-Furyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furoic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of 5-(2-Furyl)isoxazole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity for research or commercial use .
化学反应分析
Types of Reactions
5-(2-Furyl)isoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Isoxazoline derivatives.
Substitution: Esters and amides of 5-(2-Furyl)isoxazole-3-carboxylic acid.
作用机制
The mechanism of action of 5-(2-Furyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to its ability to modulate signaling pathways involved in inflammation .
相似化合物的比较
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar structural features.
Isoxazole-3-carboxylic acid: Lacks the furan ring but shares the isoxazole and carboxylic acid functionalities.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the isoxazole ring
Uniqueness
5-(2-Furyl)isoxazole-3-carboxylic acid is unique due to the presence of both the furan and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
属性
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWFYCMVBAIITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360221 | |
| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98434-06-1 | |
| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Q1: What is the molecular formula and weight of 5-(2-furyl)isoxazole-3-carboxylic acid?
A1: While the abstract doesn't provide this information, we can deduce it from the compound's name. The molecular formula of 5-(2-Furyl)isoxazole-3-carboxylic acid is C8H5NO4, and its molecular weight is 183.12 g/mol.
Q2: Are there any spectroscopic data available for this compound in the provided research?
A2: Unfortunately, the abstract does not mention any spectroscopic data for 5-(2-Furyl)isoxazole-3-carboxylic acid []. Further information would be needed from the full research paper to answer this question.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
